(1-(p-Methoxybenzoyl)-2-phenylethylene)di(1,2,3,4-tetrahydroisoquinoline)

bis-tetrahydroisoquinoline linker SAR structural differentiation

(1-(p-Methoxybenzoyl)-2-phenylethylene)di(1,2,3,4-tetrahydroisoquinoline) (CAS 73826-63-8; IUPAC: 1-(4-methoxyphenyl)-3-phenyl-2,3-bis(1,2,3,4-tetrahydroisoquinolin-1-yl)propan-1-one) is a synthetic bis-tetrahydroisoquinoline (bis-THIQ) derivative with molecular formula C34H34N2O2 and molecular weight 502.6 g/mol. Its structure features two 1,2,3,4-tetrahydroisoquinoline moieties bridged via a phenylethylene linker that simultaneously bears a p-methoxybenzoyl carbonyl substituent, distinguishing it from alkylene-bridged bis-THIQ congeners such as bisobrin (CAS 22407-74-5; C26H36N2O4; MW 440.6).

Molecular Formula C34H34N2O2
Molecular Weight 502.6 g/mol
CAS No. 73826-63-8
Cat. No. B13770973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-(p-Methoxybenzoyl)-2-phenylethylene)di(1,2,3,4-tetrahydroisoquinoline)
CAS73826-63-8
Molecular FormulaC34H34N2O2
Molecular Weight502.6 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)C(C2C3=CC=CC=C3CCN2)C(C4C5=CC=CC=C5CCN4)C6=CC=CC=C6
InChIInChI=1S/C34H34N2O2/c1-38-27-17-15-26(16-18-27)34(37)31(33-29-14-8-6-10-24(29)20-22-36-33)30(25-11-3-2-4-12-25)32-28-13-7-5-9-23(28)19-21-35-32/h2-18,30-33,35-36H,19-22H2,1H3
InChIKeyHPRXSBSJIAMOJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1-(p-Methoxybenzoyl)-2-phenylethylene)di(1,2,3,4-tetrahydroisoquinoline) (CAS 73826-63-8): Procurement-Relevant Structural and Physicochemical Baseline for a Bis-Tetrahydroisoquinoline Research Candidate


(1-(p-Methoxybenzoyl)-2-phenylethylene)di(1,2,3,4-tetrahydroisoquinoline) (CAS 73826-63-8; IUPAC: 1-(4-methoxyphenyl)-3-phenyl-2,3-bis(1,2,3,4-tetrahydroisoquinolin-1-yl)propan-1-one) is a synthetic bis-tetrahydroisoquinoline (bis-THIQ) derivative with molecular formula C34H34N2O2 and molecular weight 502.6 g/mol . Its structure features two 1,2,3,4-tetrahydroisoquinoline moieties bridged via a phenylethylene linker that simultaneously bears a p-methoxybenzoyl carbonyl substituent, distinguishing it from alkylene-bridged bis-THIQ congeners such as bisobrin (CAS 22407-74-5; C26H36N2O4; MW 440.6) . The compound exhibits a calculated XLogP3 of 5.6, reflecting substantially higher predicted lipophilicity than bisobrin (ACD/LogP 3.58) . This bis-THIQ is commercially available from multiple research-chemical suppliers for investigational use and has been referenced in patent literature concerning phenyl-tetrahydroisoquinoline derivatives .

Why Generic Substitution Among Bis-Tetrahydroisoquinoline Analogs Is Not Supported: Structural and Pharmacological Divergence of CAS 73826-63-8


Bis-tetrahydroisoquinoline derivatives cannot be treated as interchangeable commodities. In the fibrinolytic bis-THIQ series, structure-activity relationship (SAR) studies have demonstrated that linker identity (alkylene chain length and composition), aromatic ring substitution pattern, and N-substitution status each profoundly modulate both intrinsic fibrinolytic potency and oral bioavailability [1]. For example, the parent unsubstituted bis-THIQ compound 1a displays parenteral fibrinolytic activity comparable to bisobrin but, like essentially all alkylene-bridged analogues examined in the dilute whole blood clot lysis assay in rats, lacks significant oral activity [2]. CAS 73826-63-8 differs fundamentally from these alkylene-bridged comparators: it incorporates a phenylethylene linker bearing a p-methoxybenzoyl carbonyl group rather than a simple polymethylene chain . This structural departure introduces a conjugated carbonyl moiety, altered hydrogen-bonding capacity (4 H-bond acceptors vs. 6 for bisobrin), and substantially elevated predicted lipophilicity (XLogP3 5.6 vs. ACD/LogP 3.58 for bisobrin) . Such differences are predicted to affect membrane permeability, metabolic stability, and target engagement profiles in ways that render direct functional substitution of one bis-THIQ for another scientifically unsound without empirical validation.

Quantitative Differentiation Evidence for (1-(p-Methoxybenzoyl)-2-phenylethylene)di(1,2,3,4-tetrahydroisoquinoline) (CAS 73826-63-8) Relative to Bis-THIQ Comparators


Linker Architecture Divergence: Phenylethylene-p-Methoxybenzoyl Bridge vs. Polymethylene Chain in Bisobrin and HBDT

CAS 73826-63-8 incorporates a phenylethylene linker with a pendant p-methoxybenzoyl carbonyl group connecting the two tetrahydroisoquinoline rings, as confirmed by its IUPAC name 1-(4-methoxyphenyl)-3-phenyl-2,3-bis(1,2,3,4-tetrahydroisoquinolin-1-yl)propan-1-one . This contrasts fundamentally with the prototypical fibrinolytic bis-THIQs: bisobrin utilizes a 1,4-butanediyl (tetramethylene) linker, and HBDT employs a 1,7-heptamethylene chain, both lacking the conjugated carbonyl and aromatic substituent present in the target compound [1][2]. In the bis-THIQ fibrinolytic SAR literature, linker chain length was identified as a critical determinant of activity; the tetramethylene linker of bisobrin was found to be optimal among polymethylene variants [2]. CAS 73826-63-8's phenylethylene bridge introduces structural rigidity, π-π stacking potential, and a conjugated ketone absent from all alkylene-bridged analogues, representing a distinct chemotype rather than a simple homolog.

bis-tetrahydroisoquinoline linker SAR structural differentiation

Predicted Membrane Permeability Advantage: Elevated Lipophilicity (XLogP3 5.6) of CAS 73826-63-8 vs. Bisobrin (ACD/LogP 3.58) and Implications for Oral Bioavailability Potential

The target compound possesses a calculated XLogP3 of 5.6, compared to an ACD/LogP of 3.58 for bisobrin . This ~100-fold increase in predicted octanol-water partition coefficient reflects the replacement of bisobrin's polar 6,7-dimethoxy substitution on both THIQ rings and flexible butanediol linker with an unsubstituted THIQ aromatic system and a lipophilic phenylethylene-p-methoxybenzoyl framework. The poor oral bioavailability of alkylene-bridged bis-THIQs has been explicitly attributed to extremely poor gastrointestinal absorption, and an explicit research program at Bristol Laboratories (1974) sought to enhance oral absorption through N-monosubstitution strategies designed to reduce basicity and increase lipid solubility [1]. None of those N-monosubstituted analogues, however, achieved significant oral activity despite retaining parenteral fibrinolytic potency comparable to the parent compound [1]. CAS 73826-63-8 achieves a fundamentally different physicochemical profile through scaffold-level modification rather than peripheral N-substitution, with its elevated LogP and reduced H-bond acceptor count (4 vs. 6) potentially offering a distinct permeability profile relative to the alkylene-bridged series.

lipophilicity drug-likeness oral bioavailability physicochemical property comparison

Aromatic Substitution Pattern Divergence: Unsubstituted THIQ Cores in CAS 73826-63-8 vs. 6,7-Dimethoxy-Substituted THIQ Cores in Bisobrin and the Bis-6,7-Dimethoxyisoquinoline Series

The two THIQ rings in CAS 73826-63-8 are unsubstituted on the aromatic portion (no methoxy, hydroxy, or halogen substituents), whereas bisobrin and the broader fibrinolytic bis-6,7-dimethoxyisoquinoline series systematically incorporate 6,7-dimethoxy substitution on both THIQ rings [1]. This distinction is functionally significant: in the bis-THIQ fibrinolytic series, the 6,7-dimethoxy substitution pattern was found to be critical for histamine-releasing capacity and, consequently, for in vivo fibrinolytic activity, which is mechanistically coupled to histamine release from mast cells [2][3]. Derivatives lacking this substitution pattern (or with alternative substitution) would be predicted to exhibit a fundamentally different pharmacodynamic profile with respect to histamine-mediated fibrinolysis. While this may reduce fibrinolytic potency through the histamine-release pathway, it simultaneously eliminates a mechanism that produces paw edema, hypotension, and histamine store depletion upon repeated dosing—side effects documented for bisobrin and HBDT in rat models [4].

THIQ substitution 6,7-dimethoxy structure-activity relationship fibrinolytic activity histamine release

Molecular Size and Rotatable Bond Differentiation: Higher Molecular Weight (502.6 vs. 440.6) and Altered Conformational Flexibility of CAS 73826-63-8 vs. Bisobrin

CAS 73826-63-8 has a molecular weight of 502.6 g/mol, compared to 440.6 g/mol for bisobrin (a difference of +62.0 Da, +14.1%) . The target compound contains 38 heavy atoms vs. 32 for bisobrin. The phenylethylene-p-methoxybenzoyl linker introduces a greater degree of conformational restriction (due to the olefin and aryl ketone moieties) compared to the freely rotating tetramethylene chain of bisobrin, which has 9 freely rotatable bonds . Importantly, the molecular weight of CAS 73826-63-8 (502.6) remains within typical drug-like chemical space (below the Rule-of-Five MW threshold of 500, with only a marginal overshoot) . In the context of bis-THIQ natural products such as tetrandrine (MW 622.7), this compound occupies an intermediate molecular weight range that may balance target binding surface area with favorable permeability characteristics.

molecular weight rotatable bonds drug-likeness conformational flexibility

Patent Landscape Differentiation: CAS 73826-63-8 Positioned Within Phenyl-Tetrahydroisoquinoline Derivative IP (US-9187429-B2) Distinct from Bisobrin's Fibrinolytic Patent Family

CAS 73826-63-8 appears within the patent family of phenyl-tetrahydroisoquinoline derivatives (US-9187429-B2) , a patent space distinct from the earlier fibrinolytic bis-THIQ patents (e.g., US patents covering alkylenebis-THIQ compounds and induction of fibrinolysis) [1]. The US-9187429-B2 patent family describes phenyl-tetrahydroisoquinoline derivatives useful for therapy or prophylaxis in mammals, with a particular focus on aldosterone synthase (CYP11B2 or CYP11B1) inhibition for conditions such as chronic kidney disease, congestive heart failure, and hypertension [2]. This therapeutic direction differs fundamentally from the fibrinolytic application area of bisobrin, which was studied for thromboembolic disorders but was never developed therapeutically [3]. The distinct patent lineage indicates that CAS 73826-63-8 is positioned within a different therapeutic hypothesis space relative to the prototypical bis-THIQ fibrinolytics.

patent landscape intellectual property phenyl-tetrahydroisoquinoline therapeutic differentiation

Recommended Research and Procurement Application Scenarios for (1-(p-Methoxybenzoyl)-2-phenylethylene)di(1,2,3,4-tetrahydroisoquinoline) (CAS 73826-63-8)


Lead Compound for Non-Fibrinolytic Bis-THIQ Drug Discovery Programs Requiring a Histamine-Decoupled Scaffold

Based on the unsubstituted THIQ aromatic core of CAS 73826-63-8, which lacks the 6,7-dimethoxy substitution critical for histamine-releasing and fibrinolytic activity in the bisobrin/HBDT series [1], this compound is recommended as a starting scaffold for drug discovery programs targeting receptors or enzymes (e.g., sigma receptors, NMDA receptors, or aldosterone synthase) where histamine-mediated confounding effects are undesirable [2]. Researchers can leverage the bis-THIQ framework's established precedent for target engagement while avoiding the fibrinolytic/histamine-release pathway that complicated the therapeutic development of bisobrin [3].

Physicochemical Probe for Investigating Lipophilicity-Driven Membrane Permeability in Bis-THIQ Chemical Space

With an XLogP3 of 5.6—approximately 100-fold higher than bisobrin's ACD/LogP of 3.58 —CAS 73826-63-8 serves as a high-lipophilicity probe for studying structure-permeability relationships in the bis-THIQ class. The historical challenge of achieving oral bioavailability in alkylene-bridged bis-THIQs (none of the N-monosubstituted analogues achieved significant oral activity despite retaining parenteral potency) [4] makes this compound a valuable comparator for permeability screening panels such as PAMPA or Caco-2 assays, where its elevated LogP and reduced H-bond acceptor count (4 vs. 6) may translate into measurably different apparent permeability coefficients.

Scaffold-Hopping Intermediate for Bis-THIQ Natural Product-Inspired Medicinal Chemistry

CAS 73826-63-8 occupies an intermediate molecular weight range (502.6 g/mol) between small-molecule bis-THIQ fibrinolytics (bisobrin: 440.6 g/mol) and large bis-THIQ natural products such as tetrandrine (622.7 g/mol) [5]. Its phenylethylene-p-methoxybenzoyl linker architecture provides a synthetic bridge scaffold for exploring structure-activity relationships across this property continuum, particularly for antitumor applications where bis-THIQ natural products have demonstrated potent activity [5]. The compound's synthetic accessibility (commercially available in stock) facilitates rapid SAR exploration without the synthetic complexity associated with natural product total synthesis.

Reference Standard for Analytical Method Development and Chemical Provenance in Bis-THIQ Research

Given its well-defined IUPAC nomenclature, available InChI Key (HPRXSBSJIAMOJZ-UHFFFAOYSA-N), exact mass (502.262028332 g/mol), and commercial availability , CAS 73826-63-8 is suitable as an analytical reference standard for HPLC, LC-MS, and NMR method development in bis-THIQ research programs. Its distinct retention time, mass spectrum, and NMR signature—differentiated from bisobrin (exact mass 440.267517 g/mol) —enable its use as a system suitability standard or internal benchmarking compound in purity and stability studies of bis-THIQ compound libraries.

Quote Request

Request a Quote for (1-(p-Methoxybenzoyl)-2-phenylethylene)di(1,2,3,4-tetrahydroisoquinoline)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.